9-chloro-N,N-diethyl-3-methyl-6-oxo-6H-pyrido[1,2-a]quinazoline-8-sulfonamide
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Overview
Description
9-chloro-N,N-diethyl-3-methyl-6-oxo-6H-pyrido[1,2-a]quinazoline-8-sulfonamide is a complex organic compound with a unique structure that includes a pyridoquinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-chloro-N,N-diethyl-3-methyl-6-oxo-6H-pyrido[1,2-a]quinazoline-8-sulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyridoquinazoline core, chlorination, and sulfonamide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
9-chloro-N,N-diethyl-3-methyl-6-oxo-6H-pyrido[1,2-a]quinazoline-8-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
9-chloro-N,N-diethyl-3-methyl-6-oxo-6H-pyrido[1,2-a]quinazoline-8-sulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or inhibitor for studying enzyme functions.
Medicine: Its unique structure may make it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 9-chloro-N,N-diethyl-3-methyl-6-oxo-6H-pyrido[1,2-a]quinazoline-8-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 9-chloro-N,N-diethyl-3-methyl-6-oxo-6H-pyrido[1,2-a]quinazoline-8-sulfonamide include other pyridoquinazoline derivatives and sulfonamides. Examples include:
- 9-chloro-N-(4-methoxyphenyl)-N,3-dimethyl-6-oxo-6H-pyrido[1,2-a]quinazoline-8-sulfonamide.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C17H18ClN3O3S |
---|---|
Molecular Weight |
379.9 g/mol |
IUPAC Name |
9-chloro-N,N-diethyl-3-methyl-6-oxopyrido[1,2-a]quinazoline-8-sulfonamide |
InChI |
InChI=1S/C17H18ClN3O3S/c1-4-20(5-2)25(23,24)15-9-12-14(10-13(15)18)21-7-6-11(3)8-16(21)19-17(12)22/h6-10H,4-5H2,1-3H3 |
InChI Key |
YDTANVIGQIQQDF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C2C(=C1)C(=O)N=C3N2C=CC(=C3)C)Cl |
Origin of Product |
United States |
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